![molecular formula C7H12BrNO2 B12523205 3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine](/img/structure/B12523205.png)
3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine is an organic compound with the molecular formula C7H12BrNO2 and a molecular weight of 222.08 g/mol It is characterized by the presence of a bromomethyl group attached to a dioxolane ring, which is further connected to a prop-2-en-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine typically involves the following steps:
Formation of the Dioxolane Ring: The initial step involves the formation of the 1,3-dioxolane ring. This can be achieved by reacting an appropriate diol with a carbonyl compound under acidic conditions.
Bromomethylation: The next step is the introduction of the bromomethyl group. This can be done by treating the dioxolane derivative with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
科学的研究の応用
3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amine groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. The dioxolane ring and amine moiety may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
類似化合物との比較
Similar Compounds
3-[2-(Chloromethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-[2-(Hydroxymethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
3-[2-(Methyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine imparts unique reactivity compared to its analogs. The bromine atom is more reactive than chlorine or hydroxyl groups, making this compound particularly useful in nucleophilic substitution reactions. This unique reactivity can be exploited in various synthetic and research applications .
特性
分子式 |
C7H12BrNO2 |
|---|---|
分子量 |
222.08 g/mol |
IUPAC名 |
3-[2-(bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine |
InChI |
InChI=1S/C7H12BrNO2/c8-6-7(2-1-3-9)10-4-5-11-7/h1-2H,3-6,9H2 |
InChIキー |
YZFSKCZNPBYVDV-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)(CBr)C=CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester](/img/structure/B12523139.png)
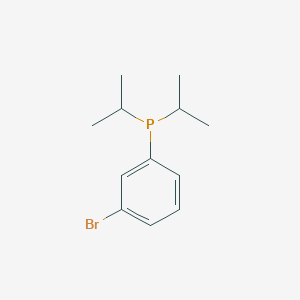
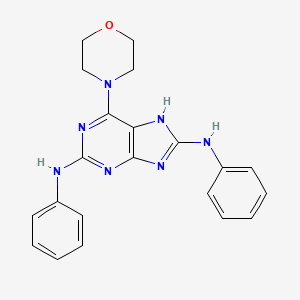
![7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride](/img/structure/B12523150.png)
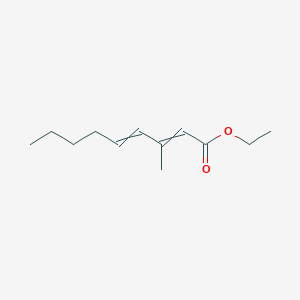
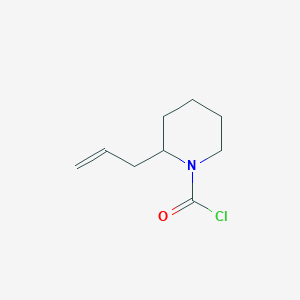
![S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12523166.png)

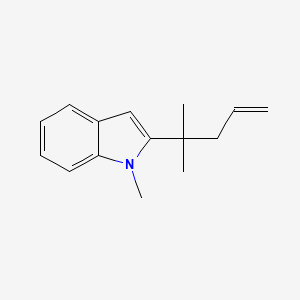
![Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12523194.png)
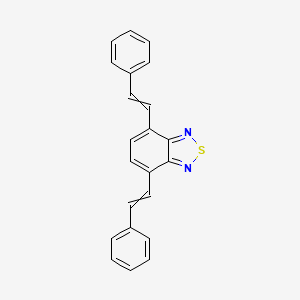
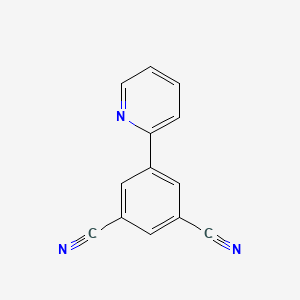
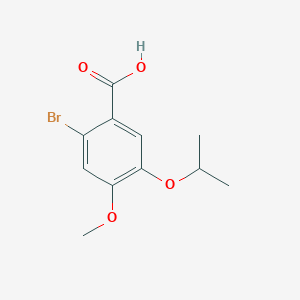
![2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B12523216.png)
